N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide
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Overview
Description
N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring fused to a pyridine ring, a thiophene ring, and a carboxamide group
Preparation Methods
The synthesis of N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe thiophene ring is then attached through a coupling reaction, and finally, the carboxamide group is introduced via an amide formation reaction .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound for drug development. It may serve as a starting point for the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-(2-Methyl-5-{[1,3]oxazolo[5,4-B]pyridin-2-YL}phenyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-5-nitro-2-furamide: This compound has a similar structure but includes a nitro group and a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have a pyrimidine ring instead of the oxazole and thiophene rings.
Thiazolo[5,4-B]pyridine derivatives: These compounds have a thiazole ring fused to a pyridine ring, similar to the oxazole-pyridine fusion in the target compound.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13N3O2S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13N3O2S/c1-11-6-7-12(17-21-13-4-2-8-19-18(13)23-17)10-14(11)20-16(22)15-5-3-9-24-15/h2-10H,1H3,(H,20,22) |
InChI Key |
LPZGPGBXIPVDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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